

what are the chemical properties of monostearyl maleate

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Compound of Interest

Compound Name: *Monostearyl maleate*

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Monostearyl Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **monostearyl maleate**. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its applications, particularly within the pharmaceutical industry.

Chemical Identity and Physical Properties

Monostearyl maleate, with the IUPAC name (Z)-4-octadecenoate-4-oxobut-2-enoic acid, is the monoester of maleic acid and stearyl alcohol.^{[1][2]} Its amphiphilic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic carboxylic acid head group, makes it a valuable compound in various applications, including as an emulsifier and stabilizer.^[1] It typically appears as a white to off-white waxy solid at room temperature.^{[1][3]}

Physicochemical Data

The key physicochemical properties of **monostearyl maleate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₄₀ O ₄	[1] [3]
Molecular Weight	368.55 g/mol	[1] [3]
CAS Number	2424-62-6	[1] [3]
Appearance	White to off-white solid	[1] [3]
Melting Point	78-81 °C	[1]
Boiling Point	483.4 ± 28.0 °C at 760 mmHg	[1]
Density	0.961 ± 0.06 g/cm ³	[1]
Solubility	Slightly soluble in Chloroform, Methanol. Slightly soluble in heated DMSO.	[1]

Synthesis of Monostearyl Maleate

Monostearyl maleate is typically synthesized via the esterification of maleic anhydride with stearyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring structure. To favor the formation of the monoester over the diester, a 1:1 molar ratio of the reactants is crucial.

Two primary synthesis routes are reported: a non-catalyzed reaction at high temperature and a catalyzed reaction at milder conditions.

- **Uncatalyzed Synthesis:** This method involves reacting maleic anhydride and stearyl alcohol for 5 hours at 140 °C. The resulting product is then purified by recrystallization.[\[1\]](#)
- **Catalyzed Synthesis:** A more controlled synthesis can be achieved by reacting stearyl alcohol and maleic anhydride in the presence of an organic base catalyst, such as triethylamine. This reaction is typically carried out at a lower temperature range of 45°C to 65°C. The use of a catalyst allows for milder reaction conditions, which can reduce the formation of impurities.[\[4\]](#)

Experimental Protocol: Catalyzed Synthesis

This protocol describes a laboratory-scale synthesis of **monostearyl maleate** using triethylamine as a catalyst.

Materials:

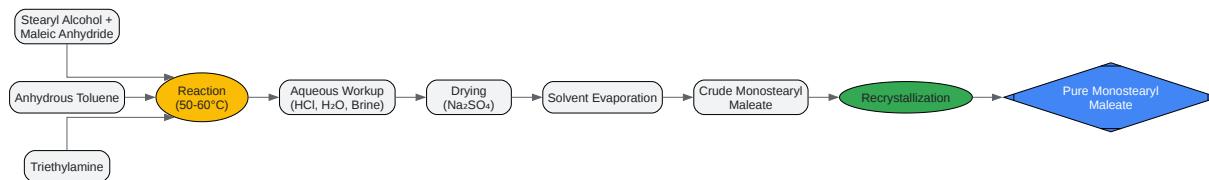
- Stearyl alcohol (1-octadecanol)
- Maleic anhydride
- Triethylamine
- Anhydrous toluene (or other suitable solvent)
- Hydrochloric acid (for workup)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Suitable solvent for recrystallization (e.g., hexane, ethanol)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearyl alcohol (1 equivalent) in anhydrous toluene.
- Add maleic anhydride (1 equivalent) to the solution and stir until dissolved.
- Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to 50-60°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer with dilute hydrochloric acid, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.

- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **monostearyl maleate** by recrystallization from a suitable solvent to yield a white solid.

Synthesis and Purification Workflow



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Caption: Workflow for the catalyzed synthesis and purification of **monostearyl maleate**.

Chemical Reactivity

The chemical reactivity of **monostearyl maleate** is primarily dictated by its two functional groups: the carbon-carbon double bond and the carboxylic acid.

- Isomerization: The cis-configuration of the double bond in the maleate moiety can be isomerized to the more stable trans-configuration (fumarate) under acidic conditions. For instance, treatment with concentrated hydrochloric acid can convert **monostearyl maleate** to monostearyl fumarate.^[4]
- Addition Reactions: The electron-deficient double bond is susceptible to nucleophilic addition reactions, such as the Aza-Michael addition. It can also participate in cycloaddition reactions like the Diels-Alder reaction, where it acts as a dienophile.

- Esterification and Amidation: The carboxylic acid group can undergo standard reactions, such as esterification with alcohols or amidation with amines, to form the corresponding diesters or amido-esters.
- Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield stearyl alcohol and maleic acid. The rate of hydrolysis is influenced by pH and temperature.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of **monostearyl maleate** is crucial for its application. The following are detailed protocols for key characterization experiments.

Melting Point Determination for a Waxy Solid

The melting point of a waxy solid like **monostearyl maleate** is often a range. The capillary method is a standard technique for its determination.

Materials:

- Dry, powdered **monostearyl maleate**
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Finely powder a small amount of the dry, purified **monostearyl maleate**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

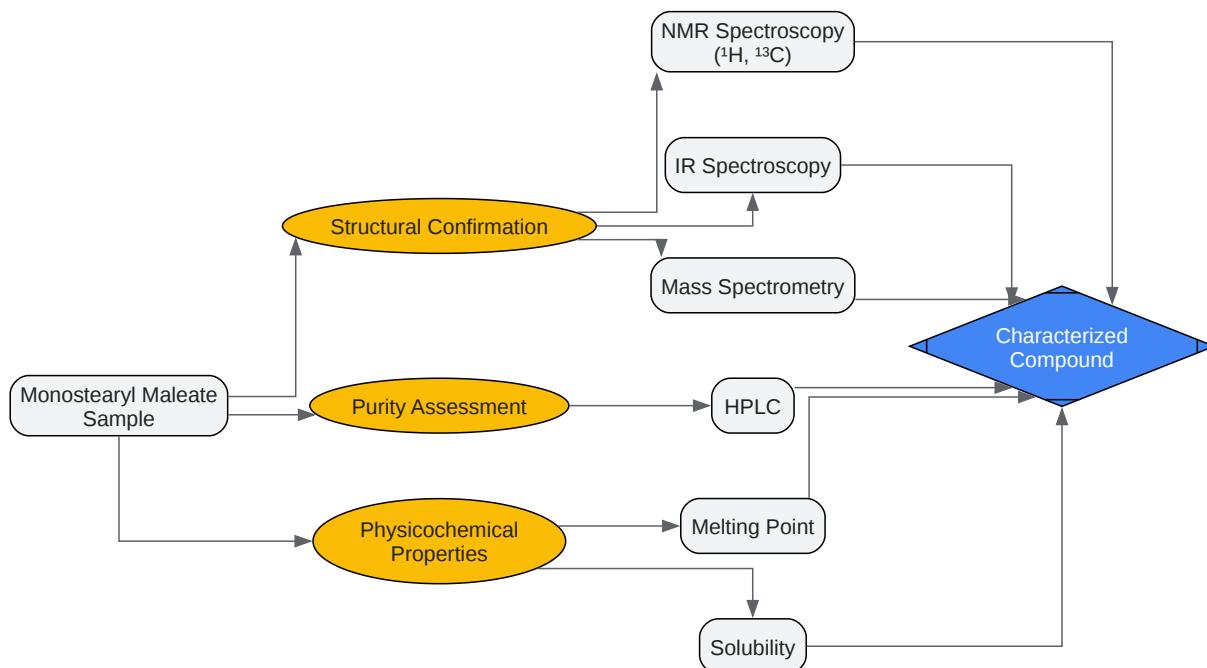
- Monostearyl maleate**
- Selected solvents (e.g., water, ethanol, chloroform)
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

- Add an excess amount of **monostearyl maleate** to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
- Add a known volume of the desired solvent to the vial.
- Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand to let the excess solid settle.

- Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be centrifuged and/or filtered through a syringe filter (e.g., 0.22 μm).
- Quantify the concentration of **monostearyl maleate** in the clear filtrate using a pre-validated analytical method. This concentration represents the equilibrium solubility.

Analytical Characterization Workflow



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Caption: A typical workflow for the analytical characterization of **monostearyl maleate**.

Spectroscopic Data

While specific spectra are dependent on the instrumentation and conditions, the following are the expected key features for **monostearyl maleate**:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain of the stearyl group (a large signal in the aliphatic region), signals for the vinyl protons of the maleate moiety (typically around 6.0-6.5 ppm), and a broad signal for the carboxylic acid proton.
- ^{13}C NMR: The carbon NMR would display signals corresponding to the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons, and the numerous carbons of the stearyl chain.
- IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester and carboxylic acid groups (typically in the range of 1700-1740 cm^{-1}), C-O stretching bands, and C-H stretching and bending vibrations for the alkyl chain.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the stearyl group or parts of the maleate moiety.

Applications in Drug Development

Monostearyl maleate serves as a versatile excipient in pharmaceutical formulations.^[1] Its amphiphilic properties are leveraged for various functions:

- Emulsifier and Stabilizer: It can be used to stabilize oil-in-water emulsions in creams and lotions for topical drug delivery.^[1]
- Permeability Enhancer: Studies have indicated that **monostearyl maleate** can increase cell membrane permeability, which can facilitate the delivery of both small and large drug molecules across biological barriers.^[1]
- Chemical Stability Improvement: It has been utilized to enhance the chemical stability of active pharmaceutical ingredients (APIs).^[1]

- **Intermediate in Synthesis:** **Monostearyl maleate** is a key intermediate in the synthesis of sodium stearyl fumarate, a widely used lubricant in the manufacturing of tablets and capsules.[4]

Due to the absence of direct and specific interactions with known biological signaling pathways, its role in drug development is primarily as a formulation aid rather than a pharmacologically active agent.

Safety Information

Monostearyl maleate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It may cause skin and eye irritation upon direct contact.[5] Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Monostearyl maleate is a well-characterized amphiphilic molecule with a range of applications, particularly in the pharmaceutical industry as an excipient. Its synthesis is straightforward, and its physicochemical properties make it a versatile tool for formulation scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, serving as a valuable resource for researchers and professionals in drug development.

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